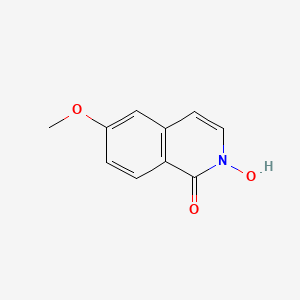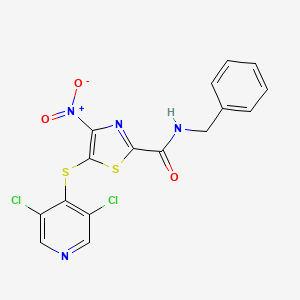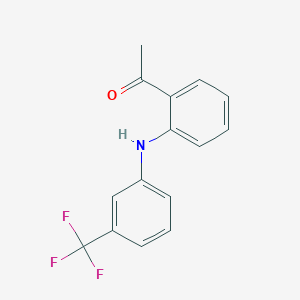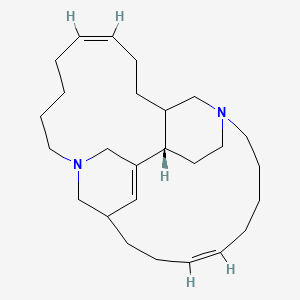
1-Ethyl-5-iodopyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-iodopyridin-2(1H)-one is an organic compound belonging to the pyridine family It features a pyridine ring substituted with an ethyl group at the first position and an iodine atom at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-iodopyridin-2(1H)-one can be synthesized through several methods. One common approach involves the iodination of 1-ethylpyridin-2(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows: [ \text{1-Ethylpyridin-2(1H)-one} + I_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-5-iodopyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the iodine atom can yield 1-ethylpyridin-2(1H)-one.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Substitution: 1-Ethyl-5-substituted pyridin-2(1H)-one.
Oxidation: this compound N-oxide.
Reduction: 1-Ethylpyridin-2(1H)-one.
Applications De Recherche Scientifique
1-Ethyl-5-iodopyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 1-ethyl-5-iodopyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Ethyl-5-bromopyridin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.
1-Ethyl-5-chloropyridin-2(1H)-one: Contains a chlorine atom at the fifth position.
1-Ethyl-5-fluoropyridin-2(1H)-one: Features a fluorine atom at the fifth position.
Uniqueness: 1-Ethyl-5-iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s chemical behavior and interactions.
Propriétés
Formule moléculaire |
C7H8INO |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
1-ethyl-5-iodopyridin-2-one |
InChI |
InChI=1S/C7H8INO/c1-2-9-5-6(8)3-4-7(9)10/h3-5H,2H2,1H3 |
Clé InChI |
XDPFWZKWINWGFM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=CC1=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)





![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)







